molecular formula C5H6Cl2N2O2S B1630008 4-Chloropyridine-3-sulfonamide hydrochloride CAS No. 777854-85-0

4-Chloropyridine-3-sulfonamide hydrochloride

Cat. No.: B1630008
CAS No.: 777854-85-0
M. Wt: 229.08 g/mol
InChI Key: RAIVMAIHVBXNRM-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonamide hydrochloride is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the fourth position and a sulfonamide group at the third position of the pyridine ring, along with a hydrochloride salt form. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridine-3-sulfonamide hydrochloride typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 4-chloropyridine with chlorosulfonic acid to introduce the sulfonamide group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and sulfonation processes. The use of efficient catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process generally includes steps such as chlorination, sulfonation, neutralization, and crystallization to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperature conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or thiols.

Scientific Research Applications

4-Chloropyridine-3-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs with anti-inflammatory, antipyretic, and cardiovascular properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloropyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

4-Chloropyridine-3-sulfonamide hydrochloride can be compared with other similar compounds such as:

    4-Chloropyridine-3-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonamide group, making it more reactive in certain chemical reactions.

    4-Chloropyridine-3-sulfonic acid: This compound has a sulfonic acid group, which can participate in different types of reactions compared to the sulfonamide group.

    4-Chloropyridine-3-sulfonamide: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

4-chloropyridine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIVMAIHVBXNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630762
Record name 4-Chloropyridine-3-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777854-85-0
Record name 4-Chloropyridine-3-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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